molecular formula C8H4Br2F3NO3 B12847301 3-Bromo-5-nitro-4-(trifluoromethoxy)benzyl bromide

3-Bromo-5-nitro-4-(trifluoromethoxy)benzyl bromide

Cat. No.: B12847301
M. Wt: 378.92 g/mol
InChI Key: DAZZMFYBWLVRPL-UHFFFAOYSA-N
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Description

3-Bromo-5-nitro-4-(trifluoromethoxy)benzyl bromide is a complex organic compound with the molecular formula C8H4Br2F3NO3 It is characterized by the presence of bromine, nitro, and trifluoromethoxy groups attached to a benzyl bromide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-nitro-4-(trifluoromethoxy)benzyl bromide typically involves multiple steps, starting with the bromination of a suitable benzyl precursor. The introduction of the nitro and trifluoromethoxy groups can be achieved through nitration and trifluoromethoxylation reactions, respectively. The final step involves the bromination of the benzyl position to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-nitro-4-(trifluoromethoxy)benzyl bromide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amine.

    Oxidation Reactions: The benzyl position can be oxidized to form corresponding aldehydes or acids.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products with nucleophiles replacing the bromine atoms.

    Reduction: Amines derived from the reduction of the nitro group.

    Oxidation: Aldehydes or acids formed from the oxidation of the benzyl position.

Scientific Research Applications

3-Bromo-5-nitro-4-(trifluoromethoxy)benzyl bromide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-nitro-4-(trifluoromethoxy)benzyl bromide involves its interaction with molecular targets through its functional groups. The bromine atoms can participate in electrophilic substitution reactions, while the nitro group can undergo reduction to form reactive intermediates. The trifluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethoxy)benzyl bromide
  • 3-(Trifluoromethoxy)benzyl bromide
  • 3-Bromo-4-(trifluoromethoxy)benzyl bromide

Uniqueness

3-Bromo-5-nitro-4-(trifluoromethoxy)benzyl bromide is unique due to the combination of bromine, nitro, and trifluoromethoxy groups on the benzyl bromide core. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Biological Activity

3-Bromo-5-nitro-4-(trifluoromethoxy)benzyl bromide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a bromine atom, a nitro group, and a trifluoromethoxy group attached to a benzyl moiety. The trifluoromethoxy group is known to enhance biological activity by improving lipophilicity and metabolic stability, which are critical for drug efficacy.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, the inclusion of trifluoromethoxy groups in related compounds has been shown to improve their potency against various pathogens:

  • Antitubercular Activity : Compounds structurally related to this compound have demonstrated strong activity against Mycobacterium tuberculosis. For example, derivatives with similar functional groups exhibited IC50 values ranging from 0.36 μM to 2.4 μM against M. tuberculosis, indicating considerable potency in inhibiting bacterial growth .
  • Antiparasitic Activity : The compound's structural analogs have also been evaluated for their effectiveness against parasitic infections. For instance, compounds containing the trifluoromethoxy group have shown promising results against Trypanosoma cruzi and Leishmania species, with IC50 values comparable to established treatments like nifurtimox .

Cytotoxicity

The cytotoxic effects of this compound were assessed using VERO cells. The results indicated that while the compound exhibits antimicrobial properties, it also possesses a degree of cytotoxicity that must be carefully evaluated in therapeutic contexts. Typical IC50 values for related compounds ranged from 0.5 μM to over 64 μM, suggesting a need for further optimization to minimize toxicity while maximizing efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Key findings include:

  • Trifluoromethoxy Group : The presence of this group has been linked to increased potency and improved pharmacokinetic properties. For instance, studies have shown that adding trifluoromethyl groups can enhance drug activity significantly—up to six-fold in some cases .
  • Bromine Substitution : The introduction of bromine at specific positions on the aromatic ring has been associated with enhanced interaction with biological targets, potentially increasing the overall bioactivity of the compound .

Case Studies

Several studies have highlighted the biological activity of compounds similar to this compound:

  • Study on Antitubercular Agents : A series of nitroimidazoles were tested against M. tuberculosis, revealing that modifications such as the addition of trifluoromethoxy groups led to improved potencies (IC50 values as low as 0.36 μM) compared to non-modified analogs .
  • Evaluation Against Parasitic Infections : Compounds featuring similar structural motifs were evaluated for their antiparasitic effects, showing significant activity against T. cruzi with comparable efficacy to standard treatments .

Properties

Molecular Formula

C8H4Br2F3NO3

Molecular Weight

378.92 g/mol

IUPAC Name

1-bromo-5-(bromomethyl)-3-nitro-2-(trifluoromethoxy)benzene

InChI

InChI=1S/C8H4Br2F3NO3/c9-3-4-1-5(10)7(17-8(11,12)13)6(2-4)14(15)16/h1-2H,3H2

InChI Key

DAZZMFYBWLVRPL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])OC(F)(F)F)Br)CBr

Origin of Product

United States

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